7-Iodo-1-methyl-1H-indazole
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Overview
Description
7-Iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methyl-1H-indazole typically involves the iodination of 1-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring using iodine monochloride (ICl) or iodine and a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to form 1-methyl-1H-indazole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 7-Iodo-1-carboxylic acid-1H-indazole.
Reduction: 1-Methyl-1H-indazole.
Substitution: 7-Azido-1-methyl-1H-indazole or other substituted derivatives.
Scientific Research Applications
7-Iodo-1-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Iodo-1-methyl-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-Methyl-1H-indazole
- 7-Bromo-1-methyl-1H-indazole
- 7-Chloro-1-methyl-1H-indazole
Comparison: 7-Iodo-1-methyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives. The larger atomic radius and higher electronegativity of iodine can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
7-iodo-1-methylindazole |
InChI |
InChI=1S/C8H7IN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 |
InChI Key |
MKZMSSYVRSSWTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2I)C=N1 |
Origin of Product |
United States |
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